N-(3-ethoxyphenyl)-3-oxobutanamide
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Overview
Description
N-(3-ethoxyphenyl)-3-oxobutanamide is an organic compound that belongs to the class of amides It is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a 3-oxobutanamide moiety
Mechanism of Action
Target of Action
N-(3-ethoxyphenyl)-3-oxobutanamide, also known as EPPTB, is a selective antagonist for the Trace Amine-Associated Receptor 1 (TAAR1) . TAAR1 is a G protein-coupled receptor (GPCR) that is activated by trace amines, such as tyramine and β-phenylethylamine . It is expressed in various regions of the brain involved in dopaminergic, serotonergic, and glutamatergic transmission .
Mode of Action
As an antagonist, EPPTB binds to TAAR1 and inhibits its activation . This prevents the receptor from responding to its agonists, thereby modulating the monoaminergic system
Biochemical Pathways
The inhibition of TAAR1 by EPPTB impacts several biochemical pathways. TAAR1 plays a crucial role in modulating the monoaminergic system, which includes dopamine, norepinephrine, and serotonin pathways . By inhibiting TAAR1, EPPTB can potentially influence these pathways and their downstream effects.
Pharmacokinetics
It has been noted that EPPTB has a poor pharmacokinetic profile, making it primarily useful for in vitro experiments . More research is needed to fully understand the ADME properties of EPPTB and their impact on its bioavailability.
Result of Action
The molecular and cellular effects of EPPTB’s action largely depend on its inhibition of TAAR1. Given TAAR1’s role in modulating the monoaminergic system, EPPTB’s antagonistic action could potentially influence neurotransmission in the brain . .
Biochemical Analysis
Biochemical Properties
N-(3-ethoxyphenyl)-3-oxobutanamide has been found to interact with the Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor primarily expressed in several peripheral organs and cells . This interaction suggests that this compound may play a role in modulating monoaminergic and glutamatergic neurotransmission .
Cellular Effects
It has been suggested that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is thought to involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Specifically, it has been identified as a potential antagonist of TAAR1, suggesting that it may exert its effects at the molecular level by modulating the activity of this receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethoxyphenyl)-3-oxobutanamide typically involves the reaction of 3-ethoxyaniline with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product. The reaction conditions, such as temperature and pH, play a crucial role in determining the yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters and can lead to higher yields and consistent product quality. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(3-ethoxyphenyl)-3-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the substituent introduced .
Scientific Research Applications
N-(3-ethoxyphenyl)-3-oxobutanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
N-(3-ethoxyphenyl)acetamide: Similar in structure but lacks the 3-oxobutanamide moiety.
N-(3-methoxyphenyl)-3-oxobutanamide: Similar but with a methoxy group instead of an ethoxy group.
N-(3-ethoxyphenyl)-2-oxobutanamide: Similar but with a different position of the oxo group
Uniqueness
N-(3-ethoxyphenyl)-3-oxobutanamide is unique due to the presence of both the ethoxy group and the 3-oxobutanamide moiety. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds. Its unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
N-(3-ethoxyphenyl)-3-oxobutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-3-16-11-6-4-5-10(8-11)13-12(15)7-9(2)14/h4-6,8H,3,7H2,1-2H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSGHHCNHNJYYHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC(=O)CC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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